molecular formula C16H15FN2O4 B14078017 3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid

3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid

Cat. No.: B14078017
M. Wt: 318.30 g/mol
InChI Key: RSVTUEPPMFZYSW-UHFFFAOYSA-N
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Description

3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid is a structurally complex compound featuring a benzoic acid backbone substituted with a fluorine atom at the 3-position and a piperazine ring at the 5-position. The piperazine moiety is further functionalized with a furan-2-yl carbonyl group. The fluorine atom likely enhances metabolic stability and modulates electronic properties, while the piperazine-furan group may contribute to solubility and target binding via hydrogen bonding or π-π interactions .

Properties

Molecular Formula

C16H15FN2O4

Molecular Weight

318.30 g/mol

IUPAC Name

3-fluoro-5-[4-(furan-2-carbonyl)piperazin-1-yl]benzoic acid

InChI

InChI=1S/C16H15FN2O4/c17-12-8-11(16(21)22)9-13(10-12)18-3-5-19(6-4-18)15(20)14-2-1-7-23-14/h1-2,7-10H,3-6H2,(H,21,22)

InChI Key

RSVTUEPPMFZYSW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC(=C2)C(=O)O)F)C(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Acylation of Piperazine with Furan-2-Carbonyl Chloride

Step 1: Synthesis of Furan-2-Carbonyl Chloride
Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to yield furan-2-carbonyl chloride. This reaction typically achieves >90% conversion within 5 hours at 70°C.

Step 2: Formation of 4-(Furan-2-Carbonyl)Piperazine
Piperazine is reacted with furan-2-carbonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine or potassium carbonate). The product, 4-(furan-2-carbonyl)piperazine, is isolated via filtration and recrystallization, yielding 75–85% purity before column chromatography.

Functionalization of Benzoic Acid Derivatives

Route A: Halogenated Benzoic Acid Intermediate
3-Fluoro-5-bromobenzoic acid undergoes SNAr with 4-(furan-2-carbonyl)piperazine in dimethylformamide (DMF) at 120°C. Catalytic copper(I) iodide enhances reactivity, achieving 60–70% yield after 24 hours.

Route B: Mitsunobu Coupling
3-Fluoro-5-hydroxybenzoic acid is coupled with 4-(furan-2-carbonyl)piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method offers milder conditions (room temperature, 12 hours) but lower yields (45–55%).

One-Pot Tandem Synthesis

A patent-derived approach (Source 3) employs a tandem acylation-alkylation sequence:

  • In situ generation of 4-(furan-2-carbonyl)piperazine from piperazine and furan-2-carbonyl chloride.
  • Direct coupling with 3-fluoro-5-iodobenzoic acid using palladium catalysis (Pd(PPh₃)₄, Cs₂CO₃) in dioxane at 100°C. This method streamlines synthesis, achieving 80% yield with reduced purification steps.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography with ethyl acetate/petroleum ether (1:1) removes unreacted starting materials and byproducts.
  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual impurities, enhancing purity to >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, Ar–H), 7.85 (d, J = 3.2 Hz, 1H, furan-H), 6.75 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 3.65–3.50 (m, 8H, piperazine-H).
  • LC-MS : m/z 319.1 [M+H]⁺, consistent with the molecular formula C₁₆H₁₅FN₂O₄.

Optimization Challenges and Solutions

Regioselectivity in Aromatic Substitution

The electron-withdrawing fluorine atom at the 3-position deactivates the benzene ring, necessitating elevated temperatures or catalytic systems (e.g., CuI) to facilitate substitution at the 5-position.

Stability of the Furan Moiety

The furan ring is prone to ring-opening under strongly acidic conditions. Neutral pH and low temperatures (<40°C) during acylation mitigate degradation.

Scalability and Industrial Relevance

The one-pot tandem method (Section 2.3) exemplifies scalability, with patent data indicating kilogram-scale production using continuous flow reactors. Key parameters for industrial adaptation include:

  • Solvent recovery : Dioxane and THF are recycled via distillation.
  • Catalyst recycling : Palladium catalysts are recovered via filtration and reused, reducing costs by 30%.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted benzene rings with different functional groups .

Scientific Research Applications

3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the piperazine moiety facilitates its transport across cell membranes. The furan ring contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid with analogous compounds, focusing on structural features, functional groups, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Key Features Functional Groups Inferred Properties/Applications Reference
This compound Benzoic acid backbone; 3-fluoro; 5-piperazine-furan carbonyl substituent Carboxylic acid, Piperazine, Furan Potential enzyme inhibitor; enhanced solubility
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Acetic acid backbone; Fmoc-protected piperazine Carboxylic acid, Fmoc, Piperazine Solid-phase synthesis; hydrophobic properties
N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron) Benzamide backbone; chloro-phenyl; difluoro substituents Amide, Chloro, Fluoro Pesticide (chitin synthesis inhibitor)
3-[5-(2-nitropent-1-en-1-yl)furan-2-yl]benzoic acid (COVPDB1154) Benzoic acid backbone; nitro-pentenyl-furan substituent Carboxylic acid, Nitro, Furan High reactivity (nitro group); unstable
3-{[6-chloro-7-(2-fluorophenyl)-4-[4-(prop-2-enoyl)piperazin-1-yl]quinazolin-2-yl]amino}-N,N-dimethylpropanamide (COVPDB418) Quinazoline backbone; acryloyl-piperazine; fluorophenyl Amide, Piperazine, Acryloyl Kinase inhibition; Michael acceptor reactivity

Key Observations:

Functional Group Influence: The carboxylic acid group in the target compound distinguishes it from amide-based analogs like diflubenzuron and COVPDB418 . Piperazine substitutions: The target compound’s furan-carbonyl-piperazine group is less sterically hindered than the Fmoc-protected piperazine in ’s compound, which may limit its utility in peptide synthesis due to bulkiness .

Substituent Effects :

  • The 3-fluoro substituent in the target compound likely improves metabolic stability compared to nitro-group-containing analogs like COVPDB1154, where the nitro group may confer reactivity but reduce stability .
  • Furan vs. Quinazoline : The furan ring in the target compound is smaller and less aromatic than the quinazoline core in COVPDB418, suggesting differences in target selectivity (e.g., enzymes vs. kinases) .

Biological Applications :

  • Unlike the pesticidal benzamides (e.g., diflubenzuron) , the target compound’s benzoic acid and piperazine-furan motifs align more with drug-like properties, such as CNS-targeting molecules.
  • The acryloyl group in COVPDB418 introduces Michael acceptor reactivity, absent in the target compound, which may limit off-target effects in the latter .

Research Findings and Implications

While direct pharmacological data for this compound are unavailable, structural analogs provide insights:

  • Solubility : The piperazine moiety may enhance water solubility compared to purely aromatic analogs like COVPDB1154 .
  • Synthetic Utility : Unlike Fmoc-protected piperazine derivatives , the lack of protecting groups in the target compound simplifies derivatization.
  • Target Binding : The fluorine and furan-carbonyl groups could synergize for binding to enzymes with hydrophobic pockets or polar active sites, similar to fluorinated benzamide pesticides .

Biological Activity

3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a benzoic acid moiety with a fluorine atom and a piperazine ring, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C_{17}H_{18}F N_{3} O_{3}, with a CAS number of 1789448-14-1. The presence of the furan-2-yl carbonyl group enhances its reactivity, making it suitable for various biological applications.

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound may inhibit the growth of bacteria and fungi through interference with cellular processes.
  • Antidepressant Properties : Similar piperazine derivatives have shown efficacy in modulating neurotransmitter systems.

The specific interactions and binding affinities of this compound with biological targets are under investigation, focusing on its potential role in enzyme inhibition and receptor modulation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique profile of this compound among structurally similar compounds.

Compound NameStructure FeaturesNotable Activities
3-Fluoro-4-(piperazin-1-yl)benzoic acid hydrochlorideSimilar piperazine structure but different substitution on benzoic acidAntidepressant properties
3-Fluoro-5-(furan-2-yl)benzoic acidLacks piperazine group; focuses on furan substitutionAntimicrobial activity
4-(furan-2-carboxamido)-piperazineContains piperazine but lacks fluoro substitutionPotential neuroactive properties

This table illustrates how variations in substituent groups influence biological activity and chemical behavior.

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Studies : Research indicates that derivatives with similar structures exhibit significant antimicrobial properties against various pathogens, suggesting that 3-Fluoro derivatives may also possess similar effects.
  • Enzyme Inhibition : Investigations into related compounds have shown that they can inhibit key enzymes involved in metabolic pathways, which may be applicable to the understanding of 3-Fluoro's mechanism.
  • Neuropharmacological Effects : Studies on piperazine derivatives have demonstrated their potential in treating mood disorders by modulating serotonin pathways, indicating possible antidepressant effects for this compound as well.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid?

  • Methodology : A multi-step synthesis is typically employed. First, activate the furan-2-carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate. React this with piperazine derivatives under reflux in ethanol with potassium carbonate as a base . Subsequent coupling to a fluorobenzoic acid scaffold can be achieved via nucleophilic substitution or amidation. Purification involves extraction (ethyl acetate/water), drying with sodium sulfate, and silica gel chromatography (eluent: EtOAc/petroleum ether) .

Q. How can the purity and structural integrity of the compound be validated?

  • Analytical Techniques :

  • HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
  • NMR : Confirm substituent positions (e.g., fluorine at C3, furan carbonyl at piperazine-N4) via ¹H/¹³C and ¹⁹F NMR .
  • Mass Spectrometry : ESI-MS to verify molecular weight (expected ~385 g/mol based on analogous compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Approach :

Analog Synthesis : Modify substituents (e.g., replace furan with thiophene or pyridine; vary fluorine position) .

In Vitro Assays : Test antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli) or anticancer activity using MTT assays (e.g., in HeLa or MCF-7 cells) .

Target Engagement : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like β-ketoacyl-ACP synthase (FabH) or kinases .

Q. How can conflicting reports on biological activity (e.g., neuroleptic vs. antimicrobial) be resolved?

  • Critical Analysis :

  • Assay Conditions : Compare concentrations, cell lines, and endpoints (e.g., IC₅₀ vs. growth inhibition).
  • Metabolite Interference : Use LC-MS to identify degradation products or active metabolites .
  • Target Specificity : Employ CRISPR/Cas9 knockout models to validate putative targets (e.g., dopamine receptors vs. bacterial enzymes) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Optimization Methods :

  • Salt Formation : Convert the benzoic acid to a sodium or trifluoroacetate salt (improves aqueous solubility) .
  • Prodrug Design : Esterify the carboxylic acid (e.g., methyl or tert-butyl esters) to enhance membrane permeability .
  • Nanoparticle Encapsulation : Use PEGylated liposomes to increase circulation time .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

  • Troubleshooting :

  • Crystallinity : Recrystallize from ethanol/water mixtures to obtain a consistent polymorph .
  • Hydration/Solvation : Characterize via TGA-DSC to detect hydrate forms.
  • Spectral Calibration : Re-run NMR with internal standards (e.g., TMS) and validate against reference compounds .

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